molecular formula C8H8N2O2 B14642873 N-Methyl-4-nitrosobenzamide CAS No. 54441-15-5

N-Methyl-4-nitrosobenzamide

Cat. No.: B14642873
CAS No.: 54441-15-5
M. Wt: 164.16 g/mol
InChI Key: WIKYJEJOMJQSFE-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrosobenzamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a nitroso group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzamide followed by reduction and nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid. Finally, the nitrosation step involves the reaction of the reduced product with nitrous acid or sodium nitrite in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitrosobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-nitrosobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study nitrosation reactions and their biological implications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to form DNA adducts.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitrosobenzamide involves its ability to form reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which can then react with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the formation of DNA adducts, protein modifications, and other biochemical changes that may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-nitrobenzamide
  • N-Methyl-N-nitrosobenzamide
  • N-Nitrososarcosine

Uniqueness

N-Methyl-4-nitrosobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

54441-15-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-4-nitrosobenzamide

InChI

InChI=1S/C8H8N2O2/c1-9-8(11)6-2-4-7(10-12)5-3-6/h2-5H,1H3,(H,9,11)

InChI Key

WIKYJEJOMJQSFE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N=O

Origin of Product

United States

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